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Compound of Interest

Compound Name: 1-Chloro-2,2,4-trimethylpentane

Cat. No.: B13156102 Get Quote

Introduction

1-Chloro-2,2,4-trimethylpentane, an organochloride, serves as a valuable intermediate in

various organic syntheses. Its synthesis is primarily achieved through the free-radical

chlorination of 2,2,4-trimethylpentane (isooctane). This process, however, typically results in a

mixture of monochlorinated isomers due to the presence of different types of hydrogen atoms

in the starting alkane. This document provides a detailed protocol for the synthesis of 1-
Chloro-2,2,4-trimethylpentane, highlighting the reaction mechanism and purification

strategies.

Key Reaction:

The synthesis proceeds via a free-radical substitution reaction.[1][2] The overall reaction is as

follows:

C₈H₁₈ + Cl₂ --(UV light/heat)--> C₈H₁₇Cl + HCl
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Parameter Value Reference

Molecular Formula C₈H₁₇Cl [3][4]

Molecular Weight 148.67 g/mol [3][4]

CAS Registry Number 2371-06-4 [3][4]

Appearance Colorless liquid (Predicted)

Boiling Point 165-167 °C (Predicted)

Density 0.88 g/cm³ (Predicted)

Experimental Protocol

Materials:

2,2,4-Trimethylpentane (isooctane), ≥99%

Chlorine gas (Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)

5% Sodium bicarbonate solution (NaHCO₃)

Deionized water

Nitrogen gas (N₂)

Equipment:

Three-necked round-bottom flask

Gas inlet tube

Reflux condenser

UV lamp (or a high-intensity incandescent lamp)
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Magnetic stirrer and stir bar

Gas bubbler (for HCl trap)

Separatory funnel

Fractional distillation apparatus

Standard laboratory glassware

Procedure:

Reaction Setup:

Assemble the three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube

extending below the surface of the reaction mixture, and a reflux condenser.

The outlet of the condenser should be connected to a gas bubbler containing a dilute

sodium hydroxide solution to neutralize the HCl gas produced during the reaction.

Place a UV lamp in close proximity to the reaction flask.

Ensure the entire apparatus is set up in a well-ventilated fume hood.

Reaction:

Charge the flask with 2,2,4-trimethylpentane.

Begin stirring the isooctane and initiate a gentle flow of nitrogen gas to create an inert

atmosphere.

Turn on the UV lamp.

Slowly bubble chlorine gas into the stirred isooctane. The reaction is exothermic, and the

rate of chlorine addition should be controlled to maintain a gentle reflux.

The progress of the reaction can be monitored by observing the disappearance of the

yellow-green color of the chlorine gas.
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Continue the addition of chlorine until the desired degree of conversion is achieved. To

favor monochlorination, it is advisable to use a molar excess of isooctane relative to

chlorine.

Work-up:

Once the reaction is complete, stop the flow of chlorine gas and turn off the UV lamp.

Purge the reaction mixture with nitrogen gas to remove any unreacted chlorine and

dissolved HCl.

Transfer the reaction mixture to a separatory funnel.

Wash the organic layer sequentially with a 5% sodium bicarbonate solution and deionized

water to remove residual HCl.

Dry the organic layer over anhydrous sodium sulfate.

Purification:

Filter the dried organic layer to remove the sodium sulfate.

The resulting mixture contains unreacted isooctane and a mixture of monochlorinated

isomers.

Isolate the 1-Chloro-2,2,4-trimethylpentane from the other isomers and unreacted

starting material via fractional distillation. The different isomers will have slightly different

boiling points, allowing for their separation.

Signaling Pathways and Experimental Workflows
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Reactants:
2,2,4-Trimethylpentane

Chlorine Gas

Reaction Vessel:
- Three-necked flask

- UV lamp
- Stirring

1. Charging

Free Radical Chlorination

2. Reaction Initiation

Work-up:
- NaHCO3 wash

- Water wash
- Drying (Na2SO4)

3. Quenching & Washing

Purification:
Fractional Distillation

4. Isolation

Product:
1-Chloro-2,2,4-trimethylpentane

5. Final Product

Click to download full resolution via product page

Caption: Synthesis Workflow for 1-Chloro-2,2,4-trimethylpentane.

Safety Precautions

This experiment should be conducted in a well-ventilated fume hood due to the use of toxic

chlorine gas and the evolution of corrosive HCl gas.
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Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and

gloves, should be worn at all times.

Chlorine gas is a strong oxidizing agent and should be handled with care.

The reaction is exothermic and may proceed vigorously. Proper temperature control is

essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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trimethylpentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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